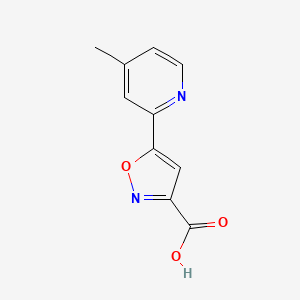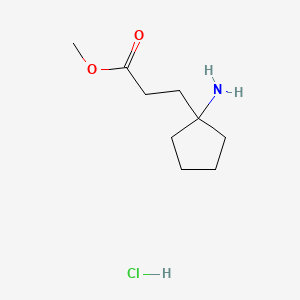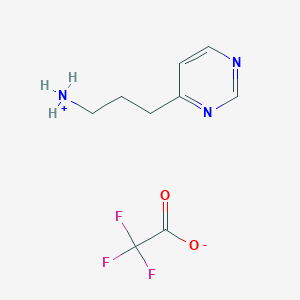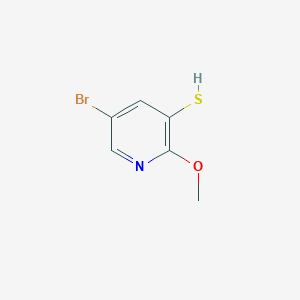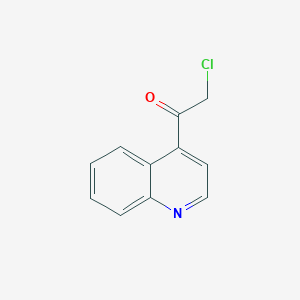
7-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the benzodiazole family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. A common approach might include:
Formation of the benzodiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the pyridine moiety: This step may involve coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could involve the conversion of nitro groups to amines or the reduction of double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzodiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted benzodiazoles or pyridines.
科学的研究の応用
7-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes or receptors, influencing biological pathways. The specific interactions and pathways would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
7-chloro-1,3-benzodiazole: Lacks the pyridine moiety.
2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole: Lacks the chloro group.
7-chloro-2-(2-methoxypyridin-4-yl)-1H-1,3-benzodiazole: Lacks the fluoro group.
Uniqueness
The presence of both the chloro and fluoro groups, along with the methoxypyridine moiety, may confer unique chemical and biological properties, such as increased potency, selectivity, or stability.
特性
分子式 |
C13H9ClFN3O |
|---|---|
分子量 |
277.68 g/mol |
IUPAC名 |
4-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-benzimidazole |
InChI |
InChI=1S/C13H9ClFN3O/c1-19-13-10(15)7(5-6-16-13)12-17-9-4-2-3-8(14)11(9)18-12/h2-6H,1H3,(H,17,18) |
InChIキー |
VNBBKWQDADPONJ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=CC(=C1F)C2=NC3=C(N2)C=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


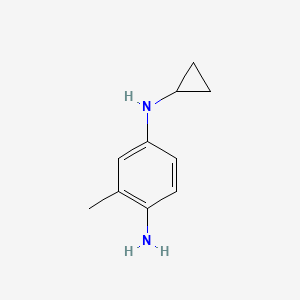
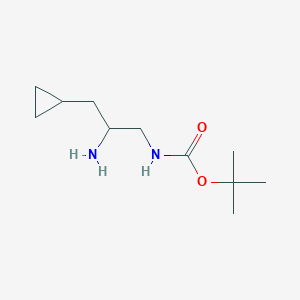
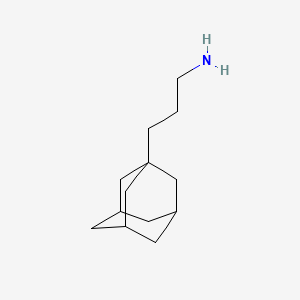
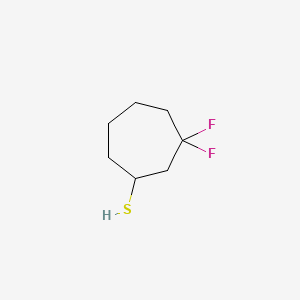
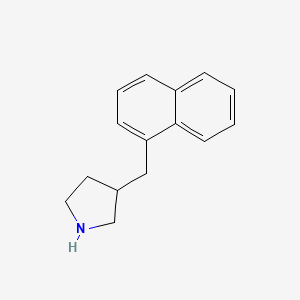
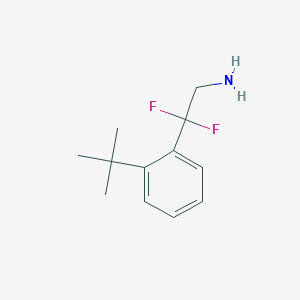
![7-Chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13585526.png)
